molecular formula C16H25NO2 B14322625 2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile CAS No. 104951-29-3

2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile

Cat. No.: B14322625
CAS No.: 104951-29-3
M. Wt: 263.37 g/mol
InChI Key: WZZYZCWZAVJANU-UHFFFAOYSA-N
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Description

2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile is a chemical compound with the molecular formula C15H23NO2. It is a derivative of cyclododecane, featuring a nitrile group and two oxo groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile typically involves the reaction of cyclododecanone with a nitrile compound under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The nitrile group can undergo substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group and oxo groups play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

104951-29-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile

InChI

InChI=1S/C16H25NO2/c17-14-16(12-9-13-18)11-8-6-4-2-1-3-5-7-10-15(16)19/h13H,1-12H2

InChI Key

WZZYZCWZAVJANU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(C(=O)CCCC1)(CCC=O)C#N

Origin of Product

United States

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